physicochemical properties of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
physicochemical properties of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the , a novel heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical parameters that govern a compound's pharmacokinetic and pharmacodynamic behavior and provides detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. This guide is intended to be the authoritative starting point for any research and development program involving this compound.
Introduction: The Imperative of Physicochemical Profiling
The journey of a drug molecule from administration to its target site is governed by a complex interplay of biological systems and the molecule's intrinsic physicochemical properties.[1][2] Properties such as solubility, lipophilicity, and ionization state dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety.[3] Therefore, the early and accurate characterization of these properties is not merely a data collection exercise; it is a cornerstone of rational drug design and lead optimization, helping to mitigate the risk of late-stage failures in drug development.[2][4]
The subject of this guide, (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, belongs to the tetrahydrocinnolinone class of heterocycles. Its structure, featuring a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (carbonyl and nitrogen atoms), and a partially saturated bicyclic core, suggests a nuanced physicochemical profile that warrants thorough investigation.
Chemical Structure:
-
IUPAC Name: (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
-
Molecular Formula: C₁₀H₁₂N₂O₃
-
Molecular Weight: 208.22 g/mol
Predicted Physicochemical Profile
In the absence of empirical data, computational models provide valuable initial estimates of a compound's properties. These predictions, derived from quantitative structure-property relationship (QSPR) models, guide initial experimental design and help prioritize compounds in early discovery.[5] It is crucial to note that these are in silico predictions and must be confirmed by experimental data.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (Acidic) | ~3.5 - 4.5 | Governs the ionization state of the carboxylic acid, impacting solubility and permeability across biological membranes at different physiological pH values (e.g., stomach vs. intestine). |
| logP | ~0.5 - 1.5 | Indicates lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability, a desirable trait for many oral drug candidates.[6] |
| Aqueous Solubility (logS) | ~ -2.0 to -3.0 | Predicts solubility in water. This value suggests moderate solubility, which is a critical factor for absorption and formulation.[7] |
Note: These values are estimations based on the structure and common computational algorithms. Various online tools and software packages like those from ChemAxon or Simulations Plus can provide such predictions.[8][9][10]
Proposed Synthetic Route
The characterization of a compound necessitates a pure, well-characterized sample. A plausible synthetic route for (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is proposed below, based on established heterocyclic chemistry principles.
The synthesis would likely commence with the construction of the 5,6,7,8-tetrahydrocinnolin-3(2H)-one core. This can be achieved via a condensation reaction between 2-oxocyclohexaneacetic acid ethyl ester and hydrazine hydrate. The subsequent step involves the N-alkylation of the cinnolinone nitrogen with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard operating procedures for determining the key .
Melting Point (MP) Determination
Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. A pure compound exhibits a sharp melting range (typically < 2°C), whereas impurities depress and broaden this range.[11] The capillary melting point method is a standard, reliable technique.[12][13][14]
Experimental Protocol:
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Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time during the accurate measurement.
-
Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Thermodynamic Aqueous Solubility
Principle: Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid form. It is a critical parameter for predicting oral absorption.[15][16] The shake-flask method is the gold-standard for this measurement, as it ensures true equilibrium is reached.[17][18][19]
Experimental Protocol:
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System Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Agitate the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant. To remove any remaining solid particles, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and collect the clear liquid.
-
Quantification: Prepare a series of calibration standards of the compound in the same buffer (often with a small amount of co-solvent like DMSO to ensure initial dissolution, then diluted).
-
Analysis: Analyze the filtered supernatant and the calibration standards using a suitable analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV) or LC-MS for higher sensitivity and selectivity.
-
Calculation: Determine the concentration of the compound in the supernatant by interpolating its response against the calibration curve. This concentration is the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Assay.
Acid Dissociation Constant (pKa)
Principle: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, the carboxylic acid group is the primary ionizable center. The pKa dictates how the compound's charge, and thus its solubility and permeability, changes with pH.[20] Potentiometric titration is a highly accurate and direct method for pKa determination.[21][22][23][24]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[21] Some co-solvent (e.g., methanol) may be required for initial dissolution if aqueous solubility is low, but its concentration should be kept minimal.
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized titrant (0.1 M NaOH for an acidic compound). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve, often determined from the peak of the first derivative plot (ΔpH/ΔV).
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (logP and logD)
Principle: Lipophilicity is the affinity of a compound for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of membrane permeability and metabolism.
-
logP is the partition coefficient of the neutral form of the molecule between n-octanol and water.
-
logD is the distribution coefficient at a specific pH (e.g., 7.4), which accounts for both the neutral and ionized forms of the molecule.[25]
4.4.1 Shake-Flask Method (Gold Standard for logP/logD)
This method directly measures the partitioning of the compound and is considered the most reliable.[26][27][28]
Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate buffer for logD) and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol phase.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV), using appropriate calibration curves for each phase.
-
Calculation:
-
logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
4.4.2 Reverse-Phase HPLC (High-Throughput Method for logD)
This indirect method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity. It is faster and requires less material than the shake-flask method.[29][30][31]
Experimental Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer (at the desired pH for logD) and an organic modifier like methanol or acetonitrile.
-
Calibration: Inject a series of reference compounds with known logP/logD values and record their retention times (t_R).
-
Analysis: Inject the test compound and record its retention time under the same chromatographic conditions.
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Plot log(k) of the reference compounds versus their known logP/logD values. This should yield a linear relationship.
-
Calculate log(k) for the test compound and interpolate its logP/logD from the calibration curve.
-
Caption: Comparative workflows for logD determination.
Conclusion
The are fundamental to its potential as a therapeutic agent. This guide provides the necessary framework for a comprehensive experimental investigation of these properties. While in silico predictions offer a valuable starting point, the detailed protocols provided herein for determining melting point, solubility, pKa, and lipophilicity will generate the robust, high-quality data required for informed decision-making in any drug discovery and development program. The diligent application of these methods will enable researchers to fully understand the biopharmaceutical profile of this compound, paving the way for its successful optimization and advancement.
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